1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-2-(dimethoxymethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-9(15-2)7-5-6(11(12)13)3-4-8(7)10/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGKZJUYMMHLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 Dimethoxymethyl 4 Nitrobenzene
Strategies for Controlled Aromatic Substitution Patterns
The 1,2,4-substitution pattern of the target molecule is a key challenge. The directing effects of the substituents must be carefully managed during electrophilic aromatic substitution reactions. The bromine atom is an ortho-, para-director, while the nitro group is a meta-director. The dimethoxymethyl group, being an acetal (B89532) of an aldehyde, is sterically bulky and its electronic influence is related to the aldehyde group it protects, which is also meta-directing.
A successful synthesis hinges on a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. A common strategy involves a multi-step pathway where the directing effects of the substituents are exploited at each stage to achieve the desired regiochemistry. For instance, starting with a simpler substituted benzene (B151609) and introducing the functional groups in a specific sequence is crucial. The order of reactions such as bromination, nitration, and functional group manipulation (like oxidation of a methyl group to an aldehyde followed by acetalization) dictates the final arrangement of the substituents. libretexts.orglibretexts.org
Installation and Selective Derivatization of the Bromine Substituent
The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic bromination. The choice of brominating agent and reaction conditions is critical to ensure selectivity, especially in a polysubstituted benzene. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in the presence of an acid catalyst.
In a multi-step synthesis, the timing of the bromination step is paramount. For example, if starting with a toluene (B28343) derivative, the methyl group is an ortho-, para-director. Bromination of toluene would yield a mixture of ortho- and para-bromotoluene. Subsequent nitration would then be directed by both the methyl and bromo groups. The interplay of these directing effects determines the final position of the incoming nitro group. youtube.com In some cases, bromination can be achieved with high regioselectivity depending on the existing substituents on the ring.
Acetalization Techniques for the Dimethoxymethyl Group
The dimethoxymethyl group is a protective group for an aldehyde. Its formation, known as acetalization, involves the reaction of the corresponding aldehyde with methanol (B129727) in the presence of an acid catalyst. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.orgncert.nic.in
Aldehyde Precursor Reactivity and Acetal Formation Conditions
The precursor to the dimethoxymethyl group is the corresponding aldehyde, in this case, 2-bromo-4-nitrobenzaldehyde (B1281138). The reactivity of this aldehyde towards nucleophilic attack by methanol is influenced by the electronic effects of the bromo and nitro substituents. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the acetalization reaction. ncert.nic.in
Commonly, the reaction is carried out by heating the aldehyde in methanol with an acid catalyst and a dehydrating agent like trimethyl orthoformate. The trimethyl orthoformate reacts with the water produced during the reaction to form methanol and methyl formate, thus driving the reaction to completion. organic-chemistry.orgprepchem.com
A general procedure for the acetalization of a substituted bromobenzaldehyde involves refluxing the aldehyde with trimethyl orthoformate and a catalytic amount of an acid like p-toluenesulfonic acid in methanol. prepchem.com
Role of Catalysis in Acetalization (e.g., Lewis Acid Catalysis, Photocatalysis)
A variety of catalysts can be employed for acetalization, ranging from traditional Brønsted acids to more advanced catalytic systems.
Lewis Acid Catalysis: Lewis acids such as metal triflates or metal-organic frameworks (MOFs) can effectively catalyze acetalization reactions. researchgate.netsci-hub.ru For instance, lanthanide-based MOFs have been shown to be active catalysts for the acetalization of benzaldehyde (B42025) with methanol. nih.govacs.org These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.
Photocatalysis: In recent years, photocatalysis has emerged as a green and mild alternative for acetalization. ucl.ac.uk Organic dyes or semiconductor materials can act as photocatalysts, promoting the reaction under visible light irradiation. rsc.orgrsc.org This method often proceeds under neutral conditions and at room temperature, offering an advantage for substrates with acid-sensitive functional groups.
The table below summarizes data for the acetalization of benzaldehyde using different catalytic systems, which provides a reference for the potential conditions applicable to 2-bromo-4-nitrobenzaldehyde.
| Catalyst | Substrate | Alcohol | Conditions | Yield (%) | Reference |
| Tb-Ox MOF | Benzaldehyde | Methanol | 50 °C, 12 h | ~90 | nih.govacs.org |
| P25 TiO₂ | Benzaldehyde | Methanol | Room Temp, 2 h, UV light | 92 | ucl.ac.uk |
| Thioxanthenone | 3-Phenylpropanal | Methanol | Household bulb, 1.5 h | 95 | rsc.org |
Nitration Methodologies and Regiochemical Control
Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). pbworks.com
The regioselectivity of nitration is governed by the directing effects of the substituents already present on the benzene ring. For the synthesis of 1-bromo-2-(dimethoxymethyl)-4-nitrobenzene, a plausible route involves the nitration of a precursor such as 1-bromo-2-(dimethoxymethyl)benzene. In this case, the bromo group is an ortho-, para-director, and the dimethoxymethyl group is also considered ortho-, para-directing. Therefore, nitration would be expected to occur at positions ortho and para to these groups. Careful control of reaction conditions, such as temperature and the nitrating agent, is essential to achieve the desired 4-nitro isomer as the major product and to avoid the formation of dinitro byproducts. pbworks.comnih.gov
Alternatively, nitration could be performed on a precursor like 2-bromotoluene. The methyl group is an activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The stronger activating group, the methyl group, would primarily direct the nitration to the ortho and para positions relative to it. libretexts.org
Multi-Step Synthesis Pathways from Simpler Precursors
A likely multi-step synthesis of this compound would start from a simpler, commercially available precursor like 4-nitrotoluene (B166481). A plausible synthetic sequence is outlined below:
Bromination of 4-nitrotoluene: The methyl group is an ortho-, para-director and the nitro group is a meta-director. Electrophilic bromination of 4-nitrotoluene would be directed by the methyl group to the position ortho to it, yielding 2-bromo-4-nitrotoluene (B188816). libretexts.org
Oxidation of the methyl group: The methyl group of 2-bromo-4-nitrotoluene can be oxidized to an aldehyde to form 2-bromo-4-nitrobenzaldehyde. This can be achieved using oxidizing agents like chromium trioxide in acetic anhydride. This reaction often proceeds via a diacetate intermediate which is then hydrolyzed to the aldehyde.
Acetalization of the aldehyde: The final step would be the protection of the aldehyde group of 2-bromo-4-nitrobenzaldehyde as a dimethoxymethyl acetal. This can be accomplished by reacting it with methanol and an acid catalyst, such as p-toluenesulfonic acid, often with the use of trimethyl orthoformate as a water scavenger.
The following table presents a summary of a reported synthesis of the key intermediate, 2-bromo-4-nitrobenzaldehyde.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 2-Bromo-1-methyl-4-nitrobenzene | 1. CrO₃, H₂SO₄, Ac₂O, AcOH2. H₂SO₄, EtOH, H₂O | 1. 5-10 °C, 1.5 h2. Reflux, 1 h | 2-Bromo-4-nitrobenzaldehyde | 9 |
Reactivity and Mechanistic Investigations of 1 Bromo 2 Dimethoxymethyl 4 Nitrobenzene
Reduction Chemistry of the Nitro Group
Selective Reduction to Amino Derivatives
The selective reduction of the nitro group to a primary amine is a fundamental transformation, yielding 2-bromo-5-aminobenzaldehyde dimethyl acetal (B89532). This reaction is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The choice of reagent and reaction conditions is crucial to avoid the reduction of the bromine atom or cleavage of the acetal group.
Commonly, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is employed for the reduction of nitroarenes to anilines. wikipedia.org For substrates with other reducible functional groups, chemoselectivity is a primary concern. thieme-connect.de Iron in acidic media is another classic method for this transformation. wikipedia.org While specific studies on 1-bromo-2-(dimethoxymethyl)-4-nitrobenzene are not extensively documented, the reduction of related nitroarenes provides insight into the expected reactivity. For instance, the reduction of various nitroheterocycles to their corresponding amines has been successfully achieved using iron-based catalysts, highlighting the chemoselectivity of this method. researchgate.net
Table 1: Representative Conditions for Selective Nitro Group Reduction
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Generic Nitroarene | Fe, acid (e.g., HCl, acetic acid), solvent (e.g., ethanol, water) | Corresponding Aniline | Generally high | wikipedia.org |
| Generic Nitroarene | H2, Pd/C, solvent (e.g., ethanol, methanol) | Corresponding Aniline | Often quantitative | wikipedia.org |
| 2-Nitrobenzonitrile | BF3·OEt2, NaBH4, 2-MeTHF, room temperature | 2-Aminobenzylamine | Good | calvin.edu |
Partial Reduction Pathways
The partial reduction of the nitro group in this compound can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. These transformations are more delicate than the complete reduction to an amine and require carefully controlled reaction conditions. The reduction of nitroarenes to hydroxylamines can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods with rhodium on carbon and hydrazine (B178648) at low temperatures. wikipedia.org
The formation of the nitroso intermediate is often transient as it is readily reduced further to the hydroxylamine. nih.gov However, under specific conditions, these intermediates can be isolated or participate in subsequent reactions. For example, the reaction of nitroarenes with hydroxylamines in an alkaline solution can lead to the in-situ formation of nitroso compounds, which then undergo further transformations. rsc.org The partial reduction of aromatic nitro compounds to phenylhydroxylamines and their derivatives is a valuable transformation, and various methods have been developed to achieve this selectivity. mdpi.com
Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.
Palladium-Catalyzed Coupling Reactions (e.g., Stille, Ullmann-type)
Stille Coupling: The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin reagent with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org While direct examples with this compound are scarce, the reactivity of similar bromo-nitroaromatic compounds suggests its viability as a substrate. The reaction typically employs a Pd(0) catalyst, often generated in situ, and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of both an electron-withdrawing nitro group and a somewhat sterically demanding ortho-substituent can influence the reaction rate and efficiency. For instance, Stille reactions have been successfully performed on bromo-1-methylpyridinium salts, which are charged and electron-deficient, with various heteroarylstannanes. researchgate.net
Ullmann-type Reactions: The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org These reactions often require high temperatures and polar solvents, and the aryl halide is typically activated by electron-withdrawing groups, such as the nitro group present in the target molecule. wikipedia.org The classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl, while Ullmann-type reactions refer to the coupling of an aryl halide with a nucleophile. organic-chemistry.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. For example, the Ullmann coupling of aryl halides with substituted anilines has been achieved using a polymer-supported copper(I) complex. nih.gov
Table 2: Examples of Palladium and Copper-Catalyzed Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Stille Coupling | Aryl Bromide | Organotin Reagent | Pd(PPh3)4 | Biaryl | Variable | organic-chemistry.org |
| Ullmann Ether Synthesis | 4-Chloronitrobenzene | Phenol | Cu, KOH | p-Nitrophenyl phenyl ether | Good | wikipedia.org |
| Goldberg Reaction (Ullmann C-N) | 2-Chlorobenzoic acid | Aniline | CuI, phenanthroline | N-Phenylanthranilic acid | Good | wikipedia.org |
Other Transition Metal-Catalyzed Processes
Beyond Stille and Ullmann reactions, this compound is a potential substrate for other transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. It is a widely used method for the formation of C-C bonds. The Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid has been reported, indicating that the bromo-nitroaromatic core is amenable to this transformation. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org The reaction of 1-bromo-4-nitrobenzene with styrene (B11656) is a well-studied example of the Heck reaction. researchgate.netresearchgate.net The presence of the ortho-dimethoxymethyl group in the target compound would likely influence the regioselectivity and stereoselectivity of the alkene insertion and subsequent elimination steps.
Radical Pathways and Photoinduced Reactivity
The presence of the nitro group and the bromine atom makes this compound susceptible to radical and photochemical reactions.
Radical Reactions: Bromoaromatic compounds can undergo radical reactions, such as reductive debromination, often initiated by radical initiators like AIBN in the presence of a hydrogen donor like tri-n-butyltin hydride. libretexts.org Bromine radicals can also participate in electrophilic aromatic substitution reactions. fiveable.mema.edu Furthermore, radical-chain mechanisms involving the addition of radicals to double bonds followed by fragmentation can lead to carbon-carbon bond formation. nih.gov
Photoinduced Reactivity: Nitroaromatic compounds are known to be photochemically active. acs.org The photolysis of ortho-nitrobenzyl derivatives is a well-known process that often involves an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, leading to the formation of an aci-nitro intermediate. researchgate.netrsc.org While the dimethoxymethyl group in this compound is not a typical ortho-nitrobenzyl system, the electronic excitation of the nitrobenzene (B124822) core could lead to various photochemical transformations, including reactions with other molecules. For instance, photoexcited nitrobenzene can abstract a hydrogen atom from a thiol, leading to the formation of sulfonamides. tandfonline.com The photodegradation of nitrobenzene in aqueous environments can proceed through direct photolysis and triplet-sensitized oxidation, yielding various phenolic products. nih.gov
Stereo- and Regiochemical Aspects of Transformations
The substitution pattern of this compound gives rise to important considerations of stereochemistry and regioselectivity in its reactions.
Stereochemistry: The dimethoxymethyl group is an acetal, and reactions involving this group can have stereochemical implications. While the acetal itself is not chiral, its reactions can be influenced by chiral reagents or catalysts. The stereoselectivity of acetal substitution reactions is often governed by stereoelectronic effects and the conformational preferences of the oxocarbenium ion intermediates. researchgate.net Furthermore, attractive interactions between aromatic rings and other groups can control the stereoselectivity of various reactions. nih.gov
Regioselectivity: The regioselectivity of nucleophilic aromatic substitution (SNAr) on the bromo-nitro-substituted ring is a key consideration. The nitro group strongly activates the ring towards nucleophilic attack, primarily at the ortho and para positions. In this compound, the bromine is para to the nitro group. Nucleophilic attack at the carbon bearing the bromine is expected, facilitated by the stabilization of the Meisenheimer intermediate by the nitro group. The reactivity of para-bromonitrobenzene towards nucleophilic substitution is significantly higher than that of the meta isomer due to the effective delocalization of the negative charge onto the nitro group in the intermediate. stackexchange.com The presence of the ortho-dimethoxymethyl group could sterically hinder the approach of the nucleophile to the bromine-bearing carbon, potentially affecting the reaction rate.
Applications in Chemical Synthesis and Materials Science
Building Block for Complex Organic Scaffolds
The strategic positioning of three distinct functional groups renders 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene an exemplary building block for the construction of intricate organic scaffolds. The presence of the bromine atom, an ortho directing deactivator, the nitro group, a meta director and strong deactivator, and the dimethoxymethyl group, which can be hydrolyzed to an ortho, para directing aldehyde group, allows for sequential and site-selective modifications. This controlled reactivity is paramount in the multi-step synthesis of complex natural products and medicinally relevant molecules.
The dimethoxymethyl group serves as a protected aldehyde, which can be unveiled under specific acidic conditions. This latent functionality allows for its preservation while other transformations are carried out on the aromatic ring. Subsequently, the deprotected aldehyde can participate in a myriad of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to elaborate the molecular framework.
Furthermore, the bromine atom is amenable to various cross-coupling reactions, including Suzuki, Stille, and Heck couplings, enabling the introduction of a wide range of substituents, from simple alkyl or aryl groups to more complex moieties. The nitro group, in turn, can be reduced to an amine, which opens up another avenue for functionalization, such as amide bond formation or diazotization reactions. The interplay of these functional groups provides a powerful toolkit for the synthetic chemist to assemble complex molecular architectures with high precision.
Table 1: Functional Group Transformations and Potential Subsequent Reactions
| Functional Group | Transformation | Potential Subsequent Reactions |
|---|---|---|
| Dimethoxymethyl | Hydrolysis to Aldehyde | Wittig, Aldol, Grignard, Reductive Amination |
| Bromo | Cross-Coupling (e.g., Suzuki) | Biaryl synthesis, C-C bond formation |
| Nitro | Reduction to Amine | Amide coupling, Diazotization, Sulphonamide formation |
Precursor to Functionalized Aromatic Systems
This compound is an ideal precursor for the synthesis of a wide variety of functionalized aromatic systems. The differential reactivity of its substituents allows for a programmed approach to introduce functionality around the benzene (B151609) ring. For instance, the bromine atom can be selectively replaced through nucleophilic aromatic substitution or converted into an organometallic reagent for further reactions, while the nitro and dimethoxymethyl groups remain intact.
The nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. This electronic feature can be exploited to introduce nucleophiles at specific positions. Conversely, the reduction of the nitro group to an electron-donating amino group dramatically alters the ring's reactivity, making it more susceptible to electrophilic aromatic substitution. This switchable reactivity is a valuable asset in the synthesis of polysubstituted aromatic compounds.
Intermediate in the Synthesis of Diverse Derivatives
The title compound serves as a pivotal intermediate in the synthesis of a broad spectrum of derivatives with potential applications in various fields of chemistry. The sequential manipulation of its three functional groups can lead to a combinatorial-like generation of new molecules.
For example, a synthetic sequence could commence with a Suzuki coupling at the bromine position to introduce a new aryl moiety. This could be followed by the reduction of the nitro group and subsequent acylation to install an amide functionality. Finally, hydrolysis of the acetal (B89532) and subsequent reaction of the resulting aldehyde could introduce a third point of diversity. This systematic approach allows for the creation of libraries of compounds for screening in drug discovery or for the development of new materials.
Table 2: Exemplary Synthetic Pathway to a Trisubstituted Derivative
| Step | Reagent(s) | Functional Group Modified | Product Type |
|---|---|---|---|
| 1 | Arylboronic acid, Pd catalyst, base | Bromo | Biaryl derivative |
| 2 | Fe, HCl or H₂, Pd/C | Nitro | Amino-biaryl derivative |
| 3 | Acyl chloride, base | Amino | Amido-biaryl derivative |
| 4 | Aqueous acid | Dimethoxymethyl | Formyl-amido-biaryl derivative |
Utilization in the Design of Novel Aromatic Frameworks
The structural attributes of this compound make it a valuable component in the design and synthesis of novel aromatic frameworks. The potential for this molecule to undergo intramolecular reactions, following suitable modification of its functional groups, opens pathways to fused ring systems.
For instance, conversion of the bromine to a nucleophilic group and the aldehyde (from the acetal) to an electrophilic center could facilitate an intramolecular cyclization to form a new ring fused to the benzene core. Similarly, transformations involving the nitro group could lead to the formation of nitrogen-containing heterocyclic systems fused to the aromatic ring. These novel frameworks are of interest in the development of new classes of organic materials with unique electronic and photophysical properties.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a promising starting material for the synthesis of various heterocyclic systems. The ortho relationship between the bromo and dimethoxymethyl groups, and the para relationship of the nitro group, provides a unique substitution pattern that can be exploited for the construction of heterocycles.
One potential application is in the synthesis of indazoles. Following the reduction of the nitro group to an amine and transformation of the dimethoxymethyl group, intramolecular cyclization strategies could be employed. For example, reductive cyclization of an ortho-imino-nitrobenzene derivative, which could be formed from the amine and the aldehyde functionalities of a derivative of the title compound, is a known method for indazole synthesis.
Another possibility lies in the synthesis of benzofurans. An ortho-functionalized bromobenzene (B47551) can serve as a precursor for benzofuran synthesis. By introducing an appropriate functional group via the aldehyde and then performing an intramolecular cyclization involving the bromo substituent, a benzofuran ring could be constructed.
Potential in Polymer and Advanced Material Precursors
The functional handles present in this compound suggest its potential as a monomer or a precursor to monomers for the synthesis of functional polymers and advanced materials. The bromo and nitro groups can be transformed into polymerizable functionalities, such as vinyl, acrylate, or styrenic groups.
For instance, the bromine atom could be utilized in cross-coupling reactions to attach a polymerizable group. The nitro group could be reduced to an amine, which could then be converted into a polymerizable amide or imide. The resulting monomers could be polymerized to yield materials with tailored properties, such as high thermal stability, specific optical or electronic characteristics, or the ability to be further functionalized. The presence of the nitro group or its derivatives could also impart specific functionalities to the resulting polymer, such as charge-transporting properties or non-linear optical activity. The synthesis of polymers from nitrophenyl derivatives is a known strategy for creating functional materials.
Spectroscopic and Analytical Characterization for Research Purposes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene, a combination of ¹H and ¹³C NMR provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. Based on data from analogous compounds like 1-(dimethoxymethyl)-4-nitrobenzene (B8689122) and 1-bromo-4-(dimethoxymethyl)benzene, the aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. researchgate.netrsc.org The proton at C5, positioned between the bromo and nitro groups, would likely appear as a doublet of doublets. The protons at C3 and C6 would also present as distinct multiplets, with their chemical shifts influenced by the neighboring substituents.
The dimethoxymethyl group gives rise to two characteristic signals. The single proton of the acetal (B89532) group (CH(OCH₃)₂) is expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the two adjacent oxygen atoms. researchgate.net The six protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and would appear as a single, intense singlet. researchgate.net
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, eight distinct signals are anticipated. The six aromatic carbons would have their chemical shifts determined by the electronic effects of the bromo, nitro, and dimethoxymethyl substituents. The carbon bearing the nitro group (C4) and the carbon bearing the bromine atom (C1) would be significantly influenced. The acetal carbon (CH(OCH₃)₂) would appear around 101-103 ppm, a characteristic range for such functionalities. rsc.org The carbon signal for the two equivalent methoxy groups would be observed in the typical upfield region for sp³-hybridized carbons bonded to oxygen.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, extrapolated from closely related structures.
Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 (m) | - |
| Acetal-CH | ~5.5 (s) | ~102 |
| Methoxy-CH₃ | ~3.3 (s) | ~53 |
| Aromatic C-Br | - | ~115-120 |
| Aromatic C-CH(OCH₃)₂ | - | ~135-140 |
| Aromatic C-NO₂ | - | ~147-150 |
| Other Aromatic C | - | ~120-130 |
Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary. 's' denotes singlet, 'm' denotes multiplet.
High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₀BrNO₄), HRMS would verify the molecular formula by matching the experimental mass to the calculated exact mass. The presence of bromine would be unequivocally confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio. miamioh.edu
The fragmentation pattern in electron impact (EI) mass spectrometry provides further structural corroboration. For acetals, a primary fragmentation pathway is the loss of an alkoxy group (·OCH₃) to form a stable oxonium ion, [M - OCH₃]⁺. psu.edu Subsequent loss of formaldehyde (B43269) (CH₂O) from this fragment is also common. Aromatic nitro compounds typically show fragments corresponding to the loss of ·NO₂ and ·NO groups. strath.ac.ukyoutube.com Therefore, the mass spectrum of this compound is expected to exhibit key fragments resulting from these characteristic cleavages, including the loss of a methoxy radical, loss of a nitro group, and cleavage of the C-Br bond.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov A detailed analysis of 1-bromo-4-nitrobenzene (B128438) provides a strong basis for assigning the spectral features of this compound. irjet.netresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching vibrations of the dimethoxymethyl group would likely produce strong bands in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically give strong Raman signals in the 1600-1580 cm⁻¹ region. The symmetric stretch of the nitro group is also usually Raman active. kennesaw.edu Because this compound lacks a center of symmetry, many vibrational modes are expected to be active in both IR and Raman spectra. libretexts.org
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| NO₂ Asymmetric Stretch | 1560 - 1515 | IR |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| NO₂ Symmetric Stretch | 1385 - 1345 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1050 | IR |
| C-O-C Symmetric Stretch | 1050 - 1000 | Raman |
| C-Br Stretch | 600 - 500 | IR, Raman |
Note: Frequencies are based on data from analogous compounds and known functional group regions.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.
Although specific crystal structure data for this compound is not available in the searched literature, analysis of related structures, such as other substituted nitrobenzenes, can offer insights. nih.gov For instance, in many nitrobenzene (B124822) structures, the nitro group is often twisted out of the plane of the benzene ring to relieve steric strain with adjacent substituents. nih.gov An X-ray structure would definitively establish the dihedral angle between the nitro group and the aromatic ring, as well as the conformation of the dimethoxymethyl group. Furthermore, it would reveal details about the intermolecular interactions, such as π–π stacking or halogen bonding, that govern the crystal packing arrangement. nih.govresearchgate.net Such data is crucial for understanding the solid-state properties of the material.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to solve the Schrödinger equation, providing detailed insights into the molecule's electronic structure and stable conformations.
For 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene, a key structural feature is the orientation of the nitro (-NO₂) and dimethoxymethyl (-CH(OCH₃)₂) groups relative to the benzene (B151609) ring. The steric hindrance between these adjacent bulky groups, along with the electronic effects of the bromine atom, dictates the molecule's preferred conformation.
Studies on structurally related compounds, such as 1-bromo-4-methyl-2-nitrobenzene, reveal that the dihedral angle between the nitro group and the phenyl ring is sensitive to the chemical environment, particularly the nature of the ortho substituent. researchgate.netnih.gov In 1-bromo-4-methyl-2-nitrobenzene, this dihedral angle is reported to be 14.9(11)°. nih.gov For this compound, the significantly larger dimethoxymethyl group is expected to cause even greater steric repulsion, likely forcing the nitro group to twist further out of the plane of the benzene ring. This twisting affects the π-conjugation between the nitro group and the ring, which in turn influences the molecule's electronic properties and reactivity.
Quantum chemical calculations can predict key geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (dipole moment, molecular orbital energies). For instance, calculations on nitrobenzene (B124822) itself have been used to benchmark the accuracy of various theoretical methods against experimental data. nih.gov Similar calculations for this compound would elucidate the impact of the combined substituents on the aromatic system.
The table below shows representative crystal and refinement data from a quantum chemical study of the related compound, 1-Bromo-4-methyl-2-nitrobenzene, illustrating the type of information obtained from such analyses. researchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₆BrNO₂ | researchgate.netnih.gov |
| Molecular Weight | 216.04 g/mol | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | Pna2₁ | researchgate.net |
| Unit Cell a | 13.016 (5) Å | researchgate.netnih.gov |
| Unit Cell b | 14.617 (5) Å | researchgate.netnih.gov |
| Unit Cell c | 4.037 (5) Å | researchgate.netnih.gov |
| Dihedral Angle (NO₂ vs. Ring) | 14.9 (11)° | researchgate.netnih.gov |
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling is a vital tool for predicting how a molecule will behave in a chemical reaction. escholarship.orgrsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and products, thereby elucidating the reaction mechanism and predicting kinetic and thermodynamic favorability.
For this compound, several reactive sites can be computationally investigated:
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. The bromine atom at position 1 is a potential leaving group. Computational models can calculate the activation barriers for the substitution of bromine by various nucleophiles, predicting the feasibility and rate of such reactions.
Reactivity of the Dimethoxymethyl Group: This group is an acetal (B89532), which is susceptible to hydrolysis under acidic conditions to form the corresponding aldehyde (2-bromo-5-nitrobenzaldehyde). Computational modeling can simulate this hydrolysis mechanism, including the protonation steps and the subsequent attack by water, to understand the reaction conditions required.
Reduction of the Nitro Group: The nitro group can be reduced to an amine, a common transformation in organic synthesis. Theoretical calculations can explore the pathways for this reduction using different reagents, helping to predict selectivity and potential byproducts.
Debromination: Studies on similar molecules like p-dibromobenzene have shown that nitrodebromination can be a significant reaction pathway during nitration. researchgate.net Computational models could be used to explore the likelihood of similar bromine displacement reactions for this compound under various conditions.
By comparing the calculated energy barriers for these different potential pathways, a reactivity map can be constructed, predicting the most likely outcome of a given set of reaction conditions.
Design of Analogs via In Silico Methods (e.g., QSAR for Analog Design)
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in the rational design of new molecules with desired properties. nih.govimist.ma QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property.
To design analogs of this compound, a QSAR study would proceed as follows:
Define a Target Property: A specific activity must be defined. Given that related compounds are intermediates for pyrethroid insecticides, a relevant activity could be insecticidal potency or inhibition of a specific insect enzyme. researchgate.netnih.gov
Create a Library of Analogs: A virtual library of analogs would be generated by systematically modifying the parent structure.
Calculate Molecular Descriptors: For each analog, a set of numerical descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Develop and Validate a QSAR Model: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a model is built that links the descriptors to the target activity. nih.gov The model's predictive power is rigorously validated.
Design New Analogs: The validated model is then used to predict the activity of new, yet-to-be-synthesized analogs, guiding chemists to prioritize the most promising candidates.
The table below illustrates a hypothetical set of analogs and key descriptors that could be used in a QSAR study.
| Analog Structure | Modification | LogP (Lipophilicity) | Dipole Moment (Debye) | Predicted Activity |
|---|---|---|---|---|
| This compound | Parent | 3.1 | 4.5 | Baseline |
| 1-Chloro -2-(dimethoxymethyl)-4-nitrobenzene | Br → Cl | 2.8 | 4.6 | Higher/Lower |
| 1-Bromo-2-(diethoxymethyl )-4-nitrobenzene | -OCH₃ → -OCH₂CH₃ | 3.9 | 4.4 | Higher/Lower |
| 1-Bromo-2-(dimethoxymethyl)-5 -nitrobenzene | 4-NO₂ → 5-NO₂ | 3.0 | 3.8 | Higher/Lower |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov While quantum calculations are often performed on static structures, MD simulations reveal how the molecule explores different conformations and interacts with its environment.
For this compound, MD simulations can provide key insights into:
Conformational Flexibility: MD can track the rotation of the C-N bond (nitro group) and the C-C bond (dimethoxymethyl group) over time. This reveals the accessible range of dihedral angles at physiological temperatures and the energy barriers between different conformational states, which complements the static picture from quantum chemistry. Analyzing these dynamic fluctuations is crucial as the molecule's conformation can significantly impact its reactivity and ability to bind to a biological target. pitt.edu
Intermolecular Interactions: By simulating multiple molecules in a box (representing a liquid or solid state), MD can predict how they pack and interact. This is crucial for understanding physical properties like solubility, melting point, and crystal structure. The simulations can quantify the strength of non-covalent interactions, such as dipole-dipole forces and van der Waals forces, between molecules.
Solvation Effects: Placing the molecule in a solvent box (e.g., water or an organic solvent) allows for the study of solvation. MD simulations can determine the structure of the solvent shell around the molecule and calculate the free energy of solvation, which is critical for predicting solubility and partitioning behavior between different phases.
These simulations bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance, offering a comprehensive understanding of its chemical physics. nih.gov
Future Directions and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental concerns. benthamdirect.com Future research will likely focus on developing greener and more efficient synthetic pathways to 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene.
Key Research Objectives:
Catalytic Nitration: Investigating the use of solid acid catalysts or zeolites for the nitration of the precursor aromatic compound could offer a recyclable and more environmentally benign alternative to conventional mixed-acid nitration. tandfonline.com
Photochemical Nitration: Exploring photochemical methods for nitration, which can proceed under milder conditions and with greater selectivity, represents a promising green chemistry approach. mjcce.org.mkresearchgate.net
Solvent-Free or Green Solvent Systems: The development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a critical aspect of sustainable chemistry. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly improve the environmental footprint of the synthesis.
Data on Sustainable Synthesis Approaches for Aromatic Nitration:
| Method | Catalyst/Reagent | Advantages | Challenges |
| Solid Acid Catalysis | Zeolites, Nafion/SiO2 | Recyclable catalyst, reduced waste | Catalyst deactivation, mass transfer limitations |
| Photochemical Nitration | UV radiation, NaNO2 | Mild conditions, high selectivity | Requires specialized equipment, potential for side reactions |
| Green Solvents | Ionic Liquids, Water | Reduced toxicity, potential for catalyst recycling | Solvent cost, product separation |
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is primarily dictated by its three functional groups. While classical transformations are known, there is considerable scope for uncovering novel reactivity patterns.
Potential Areas of Exploration:
Metal-Catalyzed Cross-Coupling Reactions: Beyond standard Suzuki and Heck couplings involving the aryl bromide, exploring less common cross-coupling reactions to introduce novel functionalities is a key research direction.
Novel Transformations of the Nitro Group: While the reduction of the nitro group to an amine is a standard transformation, investigating partial reductions to hydroxylamines or other nitrogen-containing functional groups could open up new synthetic possibilities. mdpi.com
Ortho-Lithiation and Functionalization: The directing effects of the substituents could be exploited for regioselective ortho-lithiation, allowing for the introduction of a fourth functional group on the aromatic ring, leading to highly functionalized building blocks.
Displacement of the Nitro Group: Under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a reactivity mode that remains largely unexplored for this specific compound. acs.org
Integration into Continuous Flow Chemistry and Automation Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. vapourtec.com The integration of the synthesis of this compound and its derivatives into automated flow platforms is a significant future direction.
Key Research Goals:
Flow Nitration: Developing a continuous flow process for the nitration step would allow for better control over the highly exothermic reaction, minimizing the formation of byproducts and improving safety. ewadirect.comresearchgate.net
Telescoped Reactions: Designing multi-step continuous flow sequences where the crude product of one reaction is directly used as the substrate for the next would significantly streamline the synthesis of more complex molecules derived from this compound.
Automated Optimization: Utilizing automated platforms with real-time reaction monitoring and feedback loops could enable the rapid optimization of reaction conditions for the synthesis and subsequent transformations of the title compound.
Comparison of Batch vs. Continuous Flow Nitration:
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, smaller reaction volumes |
| Efficiency | Longer reaction times, potential for side reactions | Shorter residence times, improved selectivity |
| Scalability | Difficult to scale up | Readily scalable by extending operation time |
| Control | Limited control over reaction parameters | Precise control over temperature, pressure, and stoichiometry |
Rational Design and Synthesis of Advanced Derivatives with Tailored Properties
This compound serves as a valuable scaffold for the synthesis of a wide array of advanced derivatives with specific, tailored properties for various applications, including pharmaceuticals, agrochemicals, and materials science. asm.orgfrontiersin.org
Future Research Directions:
Bioactive Molecules: The compound can be used as a key building block for the synthesis of novel bioactive compounds. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create libraries of compounds for screening against various biological targets. nih.govnih.gov
Functional Dyes and Pigments: The chromophoric nature of the nitroaromatic system can be exploited and modified through chemical transformations to design novel dyes and pigments with specific optical properties.
Materials Science: Derivatives of this compound could be incorporated into polymers or other materials to impart specific properties such as thermal stability, flame retardancy, or non-linear optical activity.
Molecular Probes: The strategic functionalization of the aromatic ring could lead to the development of molecular probes for sensing and imaging applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene, and how can purity be optimized?
- Methodology :
- Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in a non-polar solvent like CCl₄ under reflux (85°C) to brominate methyl groups on aromatic rings .
- Nitration : Introduce the nitro group via nitration of precursor benzene derivatives using mixed acid (H₂SO₄/HNO₃), ensuring controlled temperature to avoid over-nitration.
- Purification : Recrystallize the product using hexane or ethyl acetate/hexane mixtures to achieve >95% purity, as demonstrated in analogous brominated nitrobenzene syntheses .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve torsional angles of the dimethoxymethyl and nitro groups relative to the benzene ring .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., NOE experiments to distinguish between ortho/para nitro groups) and FT-IR to identify functional groups (C-Br stretch ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
Q. What storage conditions are critical to maintain the stability of this compound?
- Guidelines :
- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and hydrolysis of the bromine substituent .
- Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions in this compound?
- Analysis :
- Electronic Effects : The nitro group (meta-directing, strong electron-withdrawing) directs nucleophilic attack to the para position relative to itself, while the dimethoxymethyl group (electron-donating via methoxy substituents) may sterically hinder adjacent positions .
- Steric Hindrance : The bulky dimethoxymethyl group at C2 limits accessibility to C1 and C3, favoring reactions at C5 or C5. Computational modeling (DFT) is recommended to map electrostatic potential surfaces .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?
- Methodology :
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, particularly for handling twinned data or high thermal motion in the dimethoxymethyl group .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered bromine or methoxy groups, supported by Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br···O contacts) .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Strategy :
- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method) to identify discrepancies. For example, unexpected deshielding in ¹³C NMR may indicate unaccounted hydrogen bonding .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility of the dimethoxymethyl group, which may explain deviations from static computational models .
Q. What are the implications of the compound’s electronic configuration on its reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Suzuki-Miyaura Coupling : The bromine at C1 acts as a leaving group, but the electron-withdrawing nitro group at C4 reduces electron density at C1, potentially slowing oxidative addition. Use Pd(PPh₃)₄ with high-boiling solvents (toluene/DMF) to enhance catalytic turnover .
- Competing Pathways : Monitor for nitration byproduct formation under basic conditions via LC-MS, as the nitro group may undergo partial reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
